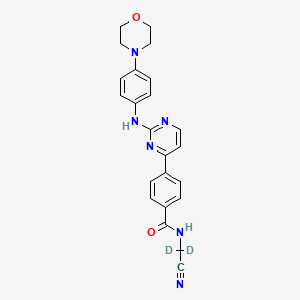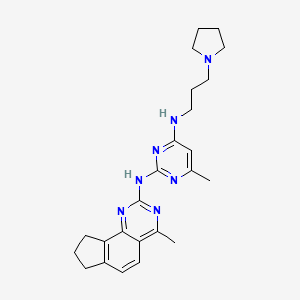
Raloxifene 6-glucuronide-d4 (lithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raloxifene 6-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 6-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene itself is a selective nonsteroidal estrogen receptor modulator. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Raloxifene 6-glucuronide-d4 (lithium) is synthesized by incorporating deuterium into Raloxifene 6-glucuronide. The formation of Raloxifene 6-glucuronide is mediated mostly by the enzymes UGT1A1 and UGT1A8 . The specific synthetic routes and reaction conditions for the deuterium labeling process are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of Raloxifene 6-glucuronide-d4 (lithium) involves advanced techniques in isotope labeling and organic synthesis. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Análisis De Reacciones Químicas
Types of Reactions
Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .
Aplicaciones Científicas De Investigación
Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.
Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs
Mecanismo De Acción
Raloxifene 6-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 290 μM. It activates the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibits the expression of the estrogen response element-containing vitellogenin promoter . The molecular targets and pathways involved include the estrogen receptor and various metabolic enzymes like UGT1A1 and UGT1A8 .
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene 4’-glucuronide-d4 (lithium): Another deuterium-labeled derivative of Raloxifene, primarily mediated by UGT1A10 and UGT1A8.
Raloxifene 6-glucuronide: The non-deuterated form of the compound, which is a primary metabolite of Raloxifene
Uniqueness
Raloxifene 6-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetic and metabolic profiles. The incorporation of deuterium can affect the compound’s stability and interaction with metabolic enzymes, providing valuable insights into its behavior in biological systems .
Propiedades
Fórmula molecular |
C34H34LiNO10S |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
Clave InChI |
XHAYXJLZLPLXKI-PFQBEMBKSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+] |
SMILES canónico |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


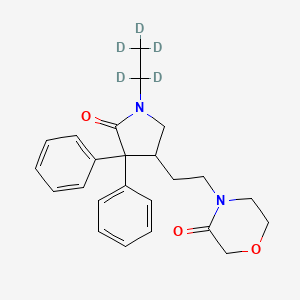
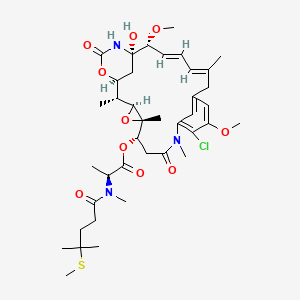

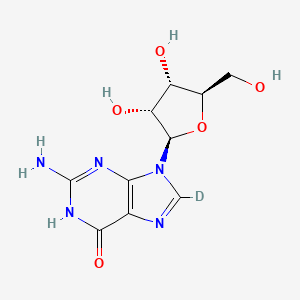
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
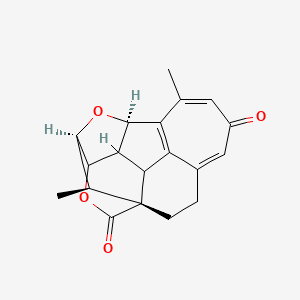

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
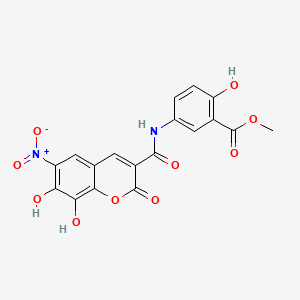
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)

